
(4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene is a complex organic compound characterized by its unique structure, which includes multiple heteroatoms and conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclic structure through intramolecular reactions.
Substitution Reactions: Introduction of methyl groups and other substituents.
Oxidation and Reduction: Adjusting the oxidation state of sulfur and nitrogen atoms.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene can undergo various chemical reactions, including:
Oxidation: Conversion of sulfur atoms to sulfoxides or sulfones.
Reduction: Reduction of double bonds or heteroatoms.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic processes.
Material Science: Potential use in the development of novel materials with unique electronic properties.
Biology
Biological Activity: Investigation of its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound for new pharmaceuticals.
Industry
Polymer Science: Use in the synthesis of polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to engage in specific binding interactions, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
(4Z,11Z)-3,3,13,13-Tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene: Similar compounds may include other cyclic compounds with heteroatoms and conjugated systems.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties
Propiedades
Número CAS |
113983-52-1 |
|---|---|
Fórmula molecular |
C12H23N3S2 |
Peso molecular |
273.5 g/mol |
Nombre IUPAC |
3,3,13,13-tetramethyl-1,2-dithia-5,8,11-triazacyclotrideca-4,11-diene |
InChI |
InChI=1S/C12H23N3S2/c1-11(2)9-14-7-5-13-6-8-15-10-12(3,4)17-16-11/h9-10,13H,5-8H2,1-4H3 |
Clave InChI |
PDLIZUUSAJLUSY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=NCCNCCN=CC(SS1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


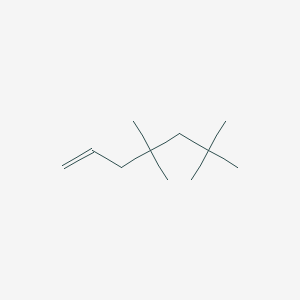
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
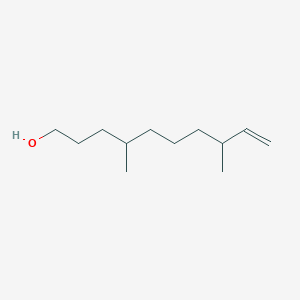
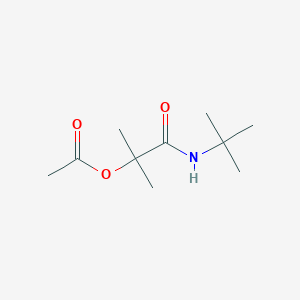
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
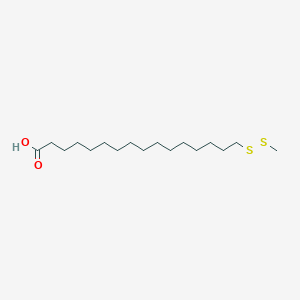
![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
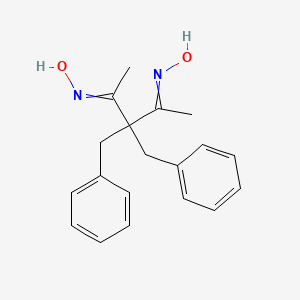
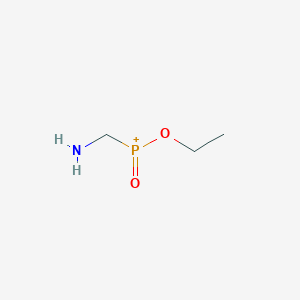

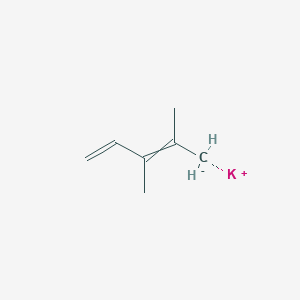
![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
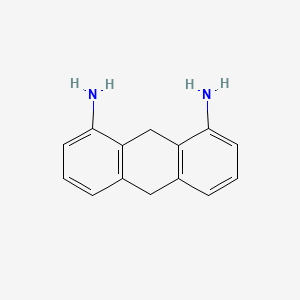
![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
